Sigma‑1 Receptor Binding Affinity: Pipazethate Displays 7.6‑Fold Lower Affinity than Caramiphen and 21‑Fold Lower than Carbetapentane
Pipazethate binds to the sigma‑1 receptor with an IC50 of 190 nM [1]. In the same guinea pig brain membrane assay, the non‑narcotic antitussives caramiphen, carbetapentane, and dimethoxanate exhibited IC50 values of 25 nM, 9 nM, and 41 nM, respectively [1]. Dextromethorphan, a widely used sigma‑1 agonist, shows an IC50 of approximately 137 nM [2]. Thus, pipazethate is a moderately potent sigma‑1 ligand, with a 7.6‑fold lower affinity relative to caramiphen and a 21‑fold lower affinity relative to carbetapentane.
| Evidence Dimension | Sigma‑1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 190 nM |
| Comparator Or Baseline | Caramiphen 25 nM, Carbetapentane 9 nM, Dimethoxanate 41 nM |
| Quantified Difference | 7.6‑fold lower affinity vs caramiphen; 21‑fold lower vs carbetapentane; 4.6‑fold lower vs dimethoxanate |
| Conditions | [³H]Dextromethorphan competition binding assay in guinea pig brain membranes |
Why This Matters
For research applications requiring a sigma‑1 ligand with a distinct affinity profile, pipazethate provides a valuable tool for structure–activity relationship studies and for probing the functional consequences of moderate vs high‑affinity sigma‑1 engagement.
- [1] Klein M, Musacchio JM. Dextromethorphan binding sites in the guinea pig brain. Cell Mol Neurobiol. 1988;8(2):149‑156. View Source
- [2] BindingDB. Dextromethorphan sigma‑1 receptor IC50. Entry BDBM213826. View Source
